(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL
Description
Contextualization within Difluorophenyl-Containing Organic Molecules
The 3,4-difluorophenyl group is a common structural motif in a wide array of biologically active compounds and advanced materials. The presence of two fluorine atoms on the phenyl ring can profoundly influence a molecule's physicochemical properties. fiveable.me These effects include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can enhance the pharmacokinetic profile of a drug candidate. fiveable.me
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution within biological systems. fiveable.me
Receptor Binding: The high electronegativity of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target. fiveable.mersc.org
The 3,4-difluorophenyl moiety is a key component in several important pharmaceutical agents. For instance, it is a structural feature of Ticagrelor, an antiplatelet medication used to prevent thrombotic events. google.comjocpr.comuliege.be The synthesis of Ticagrelor and its analogues often involves intermediates derived from 3,4-difluorophenyl precursors. google.comjocpr.comuliege.be The compound (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol, with its reactive allylic alcohol functionality, represents a valuable starting material for the elaboration of such complex, fluorinated molecules.
Significance as a Prochiral or Key Synthetic Intermediate in Modern Synthesis
This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single chemical step. This property makes it a highly valuable substrate in asymmetric synthesis, a field of chemistry focused on the selective creation of a single enantiomer of a chiral molecule. Chiral allylic alcohols are versatile intermediates in the synthesis of a wide variety of organic compounds. nih.gov
The development of catalytic asymmetric methods for the transformation of prochiral allylic alcohols has been a major focus of modern organic synthesis. nih.govorganic-chemistry.org These methods often employ chiral transition metal catalysts, such as those based on palladium, iridium, or rhodium, to control the stereochemical outcome of the reaction. nih.govnih.govacs.org For example, the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles is a powerful method for the construction of stereogenic centers. nih.gov
While specific research detailing the asymmetric transformations of this compound is not extensively documented in the provided search results, its structure is analogous to other prochiral allylic alcohols that are widely used in these types of reactions. The difluorophenyl group can influence the electronic properties of the allylic system, potentially impacting the reactivity and stereoselectivity of catalytic asymmetric transformations.
Overview of Research Trajectories in Allylic Alcohol Chemistry
The field of allylic alcohol chemistry is a dynamic area of research, with ongoing efforts to develop new and more efficient synthetic methodologies. benthamdirect.com Key research trajectories include:
Development of Novel Catalytic Systems: There is a continuous drive to discover new catalysts that can promote the transformation of allylic alcohols with high efficiency, selectivity, and broad substrate scope. nih.govacs.org This includes the design of new chiral ligands for asymmetric catalysis.
Atom Economy and Green Chemistry: Modern synthetic methods increasingly emphasize the principles of atom economy and green chemistry. nih.gov The use of free allylic alcohols as alkylating agents, for instance, represents a more sustainable approach as it minimizes the generation of waste products. nih.gov
Applications in Total Synthesis: Allylic alcohols are crucial building blocks in the total synthesis of complex natural products and other biologically active molecules. organic-chemistry.orgresearchgate.net The development of new methods for the stereoselective synthesis and transformation of allylic alcohols directly impacts the ability of chemists to construct these challenging targets.
The versatility of allylic alcohols as synthetic intermediates ensures that they will remain a central focus of organic chemistry research for the foreseeable future. benthamdirect.comresearchgate.net Compounds like this compound, which combine the reactivity of the allylic alcohol with the unique properties of a difluorinated aromatic ring, are well-positioned to contribute to these ongoing research efforts.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 157994-55-9 |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-49 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Note: The data in this table is compiled from various chemical supplier databases and may vary slightly between sources.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHNLTSQUKIE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 3,4 Difluorophenyl Prop 2 En 1 Ol and Its Precursors
Strategies for Carbon-Carbon Double Bond Formation Leading to the Allylic Alcohol Scaffold
The synthesis of the allylic alcohol scaffold of (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol can be approached from precursors such as α,β-unsaturated aldehydes and carboxylic acid derivatives. These methods involve key transformations to introduce the hydroxyl group while retaining the carbon-carbon double bond.
Reduction of Corresponding (E)-3-(3,4-Difluorophenyl)prop-2-enal
A direct and common method for the synthesis of this compound is the selective 1,2-reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(3,4-Difluorophenyl)prop-2-enal. This transformation requires a reducing agent that preferentially attacks the carbonyl group over the conjugated double bond.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, often in alcoholic solvents like ethanol. numberanalytics.com The reaction is typically carried out at controlled temperatures to enhance selectivity. For instance, the reduction of cinnamaldehyde (B126680) to cinnamyl alcohol is effectively achieved with NaBH₄ in ethanol. numberanalytics.com A similar approach can be applied to the difluorinated analog.
Another powerful reducing agent for this conversion is lithium aluminium hydride (LiAlH₄). nih.gov Due to its higher reactivity, the reaction is usually performed in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C) to prevent over-reduction. nih.gov
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol | 0 - 25 | >90 | numberanalytics.com |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran | 0 | ~95 | nih.gov |
| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane | -78 | High | clockss.org |
This table presents representative data for the reduction of cinnamaldehyde and related compounds, which is expected to be similar for (E)-3-(3,4-Difluorophenyl)prop-2-enal.
Conversion from (E)-3-(3,4-Difluorophenyl)prop-2-enoic Acid Derivatives
Derivatives of (E)-3-(3,4-Difluorophenyl)prop-2-enoic acid, such as esters, serve as viable precursors to the target allylic alcohol. These derivatives can be reduced to the alcohol functionality. A common strategy involves the use of diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures, and further to primary alcohols if the temperature is raised or excess reagent is used. masterorganicchemistry.comgoogle.com For the complete reduction of an α,β-unsaturated ester to an allylic alcohol, lithium aluminium hydride (LiAlH₄) is also a highly effective reagent.
The synthesis of the precursor, (E)-3-(3,4-difluorophenyl)prop-2-enoic acid, can be achieved through the Knoevenagel condensation of 3,4-difluorobenzaldehyde (B20872) with malonic acid. researchgate.net This acid can then be esterified, for example, through a Steglich esterification, to provide the substrate for reduction. clockss.orgnrochemistry.com
Wittig Reaction and Aldol Condensation Approaches to Precursors
The carbon backbone of the target molecule, specifically the propenal or propenoate precursor, can be constructed using classic carbon-carbon bond-forming reactions such as the Wittig reaction and the Aldol condensation.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. acs.orgwikipedia.orgorganic-chemistry.org To synthesize (E)-3-(3,4-Difluorophenyl)prop-2-enal, 3,4-difluorobenzaldehyde can be reacted with an appropriate phosphonium ylide, such as (triphenylphosphoranylidene)acetaldehyde. The use of stabilized ylides in the Wittig reaction generally favors the formation of the (E)-alkene. wikipedia.org A related and often more stereoselective method is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate (B1237965) carbanions and typically yields the (E)-isomer with high selectivity. wikipedia.orgyoutube.com
The Aldol condensation , specifically the Claisen-Schmidt condensation, provides another route to the enal precursor. numberanalytics.comwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde that cannot enolize (like 3,4-difluorobenzaldehyde) with an enolizable aldehyde or ketone. wikipedia.org For instance, the reaction of 3,4-difluorobenzaldehyde with acetaldehyde (B116499) in the presence of a base like sodium hydroxide (B78521) would yield (E)-3-(3,4-Difluorophenyl)prop-2-enal. masterorganicchemistry.comnih.gov A similar Claisen-Schmidt condensation has been reported for the synthesis of (E)-3-(3,4-Difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov
Stereoselective Synthesis Approaches for the (E)-Isomer
Achieving the correct stereochemistry of the double bond is crucial for the synthesis of the target compound. Furthermore, if chiral centers are introduced, enantioselective and diastereoselective methods become important.
Enantioselective and Diastereoselective Routes to Substituted Allylic Alcohols
While the target molecule, this compound, is achiral, the synthesis of chiral substituted allylic alcohols is a significant area of research. These methods often involve asymmetric reductions or additions to prochiral precursors. For example, the enantioselective reduction of α-methylcinnamaldehyde derivatives has been achieved using ene-reductases, yielding chiral saturated aldehydes. organic-chemistry.org Asymmetric transfer hydrogenation of fluorinated ketones using ruthenium complexes has also been reported to produce chiral fluoro alcohols with high diastereomeric and enantiomeric excess. mdpi.com Additionally, enantioselective bromohydroxylation of cinnamyl alcohols can produce optically active bromohydrins. dicp.ac.cnresearchgate.net These methodologies could be adapted to create chiral derivatives of the target compound if a substituent were introduced at the α or γ position of the allylic alcohol.
Control of Olefinic (E)/(Z) Stereochemistry
The formation of the (E)-isomer of the carbon-carbon double bond is a key requirement. Several synthetic strategies inherently favor the formation of the more thermodynamically stable (E)-isomer.
Wittig and Horner-Wadsworth-Emmons Reactions: As mentioned, the Horner-Wadsworth-Emmons reaction is particularly reliable for producing (E)-alkenes with high stereoselectivity. wikipedia.orgyoutube.com The use of stabilized ylides in the standard Wittig reaction also generally leads to the (E)-product. wikipedia.org
Aldol Condensation: The Claisen-Schmidt condensation, under thermodynamic control, typically results in the formation of the more stable (E)-isomer of the α,β-unsaturated carbonyl compound due to the subsequent dehydration step. researchgate.net
Kocienski-Julia Olefination: This modified Julia olefination provides a highly efficient and stereoselective route to (E)-allylic alcohols and ethers. organic-chemistry.org
| Reaction Type | Reagents | Expected Stereoselectivity |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde | Predominantly (E) |
| Wittig (with stabilized ylide) | Phosphonium ylide + Aldehyde | Predominantly (E) |
| Claisen-Schmidt Condensation | Aromatic aldehyde + Enolizable aldehyde/ketone | Predominantly (E) |
| Kocienski-Julia Olefination | β-trialkylsilyloxy sulfones + Aldehyde | High (E)-selectivity |
Exploration of Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. These principles can be integrated into various stages of the synthesis, from the choice of starting materials to the reaction conditions and waste management.
The use of catalysis over stoichiometric reagents is another key principle. The selective oxidation of cinnamyl alcohol to cinnamaldehyde has been studied using catalysts, and similar principles can be applied in reverse for the reduction. mdpi.com The use of catalytic hydrogenation for the reduction of the aldehyde or carboxylic acid precursor would be a greener alternative to metal hydrides, as it often proceeds with high efficiency and produces minimal waste.
Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.gov Enzymes can be used to carry out reactions under mild conditions (ambient temperature and pressure in aqueous solutions), often with high selectivity, thus reducing the need for protecting groups and minimizing side reactions. nih.gov For instance, the chemo-selective reduction of a cinnamaldehyde derivative to cinnamyl alcohol can be achieved using specific strains of cyanobacteria, which utilize light energy for the regeneration of cofactors. researchgate.net The use of metabolically engineered E. coli to produce cinnamyl alcohol from renewable feedstocks like glycerol (B35011) and glucose further highlights the potential of biocatalysis in green synthesis. nih.gov
The choice of solvents is also critical. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions is an even more desirable goal.
Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of this compound currently relies on petroleum-derived starting materials, future research could explore pathways from bio-based sources.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | Favoring condensation reactions over reactions that generate stoichiometric byproducts (e.g., Wittig reaction). |
| Catalysis | Utilizing catalytic hydrogenation for reduction steps instead of stoichiometric metal hydrides. |
| Biocatalysis | Employing enzymes or whole-cell systems for selective reductions under mild, aqueous conditions. nih.govresearchgate.net |
| Safer Solvents | Replacing volatile organic solvents with water, supercritical fluids, or developing solvent-free reaction conditions. |
| Renewable Feedstocks | Exploring synthetic routes from bio-based starting materials to reduce reliance on petrochemicals. nih.gov |
Scalability and Process Optimization Considerations for Academic Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the academic synthesis of this compound, several aspects of process optimization are particularly relevant.
Reaction Conditions: Temperature control is critical, especially for exothermic reactions like reductions with metal hydrides. On a larger scale, efficient heat dissipation must be managed to prevent runaway reactions. The rate of reagent addition also becomes more important and may need to be carefully controlled to maintain a steady reaction temperature.
Reagent and Solvent Selection: The cost and availability of reagents and solvents become significant factors on a larger scale. While a specific reagent might be suitable for a small-scale synthesis, a more cost-effective alternative may be necessary for scale-up. The choice of solvent should also be re-evaluated based on factors such as ease of removal, potential for recycling, and safety considerations. For instance, while diethyl ether is a common laboratory solvent, its high volatility and flammability make it less ideal for larger-scale operations compared to alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Work-up and Purification: The work-up procedure, which involves quenching the reaction and isolating the crude product, needs to be scalable. Extraction and filtration processes that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale. The method of purification is also a key consideration. While column chromatography is a powerful tool for purification in the lab, it is often impractical for large quantities. Crystallization, distillation, or precipitation are generally more scalable purification techniques.
Process Safety: A thorough safety analysis is essential before scaling up any chemical synthesis. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential for hazardous side reactions or byproducts.
Data-Rich Experimentation: Modern process development often employs data-rich experimentation techniques, such as Design of Experiments (DoE), to systematically investigate the effects of multiple variables (e.g., temperature, concentration, catalyst loading) on the reaction outcome (e.g., yield, purity). This approach allows for a more efficient optimization of the reaction conditions compared to traditional one-factor-at-a-time experiments.
| Consideration | Key Optimization Parameters for Academic Scale-up |
| Reaction Conditions | Heat transfer, rate of reagent addition, mixing efficiency. |
| Reagent & Solvent | Cost, availability, safety profile, and ease of handling and disposal. |
| Work-up & Purification | Scalability of extraction and filtration, preference for crystallization or distillation over chromatography. |
| Process Safety | Thermal stability of reactants and products, potential for hazardous byproducts. |
| Process Understanding | Use of analytical techniques to monitor reaction progress and identify key process parameters. |
Chemical Transformations and Reactivity Profile of E 3 3,4 Difluorophenyl Prop 2 En 1 Ol
Reactions Involving the Allylic Alcohol Moiety
The allylic alcohol group is a primary site for various chemical modifications, including oxidation and derivatization of the hydroxyl group.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of allylic alcohols such as (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol can selectively yield either the corresponding α,β-unsaturated aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The selective oxidation of cinnamyl alcohol, a related compound, to cinnamaldehyde (B126680) is a significant transformation in organic synthesis. mdpi.com
Common oxidizing agents for the conversion of allylic alcohols to aldehydes include manganese dioxide (MnO₂), and various chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). For instance, the oxidation of cinnamyl alcohol using silver-cobalt bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes has been shown to produce cinnamaldehyde with high selectivity (99%) and conversion (90%). mdpi.com Another study highlights the use of supported bimetallic Au-Pd nanoparticles for the aerobic oxidation of cinnamyl alcohol. cardiff.ac.uk
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The direct oxidation of cinnamyl alcohol to cinnamic acid can be challenging, but supported palladium and platinum nanoparticles have been shown to be effective catalysts for this transformation. shokubai.org It is noted that cinnamyl alcohol can readily autoxidize upon exposure to air, forming cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid. nih.gov
Table 1: Oxidation Reactions of Cinnamyl Alcohol Analogs
| Starting Material | Oxidizing Agent/Catalyst | Product | Selectivity (%) | Conversion (%) |
|---|---|---|---|---|
| Cinnamyl Alcohol | Ag-Co/S, O₂ | Cinnamaldehyde | 99 | 90 |
| Cinnamyl Alcohol | Au-Pd/TiO₂ | Cinnamaldehyde | High | High |
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions.
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. This reaction is typically catalyzed by an acid. The direct, catalytic coupling of terminal olefins with carboxylic acids via a C-H esterification reaction presents a streamlined approach to synthesizing (E)-allylic esters. nih.gov Traditional methods often involve a multi-step process including olefination, reduction, and subsequent acylation. nih.gov Unsaturated esters can also be prepared by heating an allyl type alcohol with a carboxylic acid in the absence of a catalyst. google.com
Etherification results in the formation of an ether by reacting the alcohol with an alkyl halide or by using dehydrating conditions. The allylic etherification of unactivated alcohols can be effectively catalyzed by a gold(I) salt, offering a robust method that is effective for a wide range of substrates and aliphatic alcohols with good to excellent regio- and stereoselectivity. rsc.org A plausible mechanism for the etherification of an allylic alcohol involves the formation of a desired ether product alongside potential side products. researchgate.net
Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation and cyclopropanation, as well as photochemical transformations.
Hydrogenation and Other Addition Reactions
The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated alcohols is a key industrial process. thalesnano.com The hydrogenation of the C=C bond in α,β-unsaturated aldehydes is generally more favorable both kinetically and thermodynamically than the hydrogenation of the C=O group. thalesnano.comtandfonline.com This suggests that the double bond in this compound can be selectively reduced to yield 3-(3,4-difluorophenyl)propan-1-ol.
Various catalyst systems have been explored for the selective hydrogenation of related compounds. For instance, TiO₂-supported CoRe bimetallic catalysts have been used for the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol. mdpi.com Similarly, Au/ZnO catalysts have demonstrated high efficiency in this selective hydrogenation. acs.org The choice of catalyst, solvent, and operating conditions are crucial in controlling the selectivity of the hydrogenation reaction. tandfonline.com
Table 2: Catalytic Systems for Hydrogenation of Cinnamaldehyde
| Catalyst | Support | Promoter/Hydrogen Donor | Product | Selectivity (%) | Conversion (%) |
|---|---|---|---|---|---|
| Pt | Carbon | aq. KOH | Cinnamyl Alcohol | 87-99 | 97 |
| CoRe | TiO₂ | Formic Acid | Cinnamyl Alcohol | - | - |
| Au | ZnO | H₂ | Cinnamyl Alcohol | High | High |
Cyclopropanation Reactions for Spiro- and Fused Systems
Cyclopropanation involves the addition of a carbene or carbenoid to the double bond, resulting in the formation of a cyclopropane (B1198618) ring. This reaction is a powerful tool for introducing a three-membered ring into a molecule, which is a structural motif found in numerous biologically active compounds. wikipedia.org The addition of a carbene to an alkene is a stereospecific reaction, with the stereochemistry of the alkene being conserved in the cyclopropane product. masterorganicchemistry.com
For allylic alcohols, the Simmons-Smith reaction, which utilizes a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, is a common method for cyclopropanation. wikipedia.org Asymmetric versions of this reaction are also known. wikipedia.org The presence of the hydroxyl group can direct the cyclopropanation, leading to high diastereoselectivity. Fluorine-containing cyclopropanes are of particular interest in medicinal chemistry. rsc.org
Photochemical Transformations, Including Photodimerization
The carbon-carbon double bond in conjugation with the phenyl ring makes this compound susceptible to photochemical reactions. Upon exposure to ultraviolet light, molecules of this type can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. The solid-state photodimerization of cinnamic esters and related molecules can yield syn head-to-tail (α-truxillate) dimers. researchgate.net The photochemical behavior is often dependent on the packing of the molecules in the crystal lattice. researchgate.net
The photoinduced excited-state relaxation of trans-3-phenylprop-2-enaldehyde (cinnamaldehyde) and its derivatives has been studied, revealing ultrafast processes that can lead to isomerization and other structural rearrangements. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring
Electrophilic Aromatic Substitution
The 1,2-difluoro substitution pattern on the phenyl ring of this compound deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to unsubstituted benzene. This deactivation arises from the potent inductive electron withdrawal by the fluorine atoms, which reduces the electron density of the aromatic π-system, making it less nucleophilic.
Detailed research on the electrophilic substitution of 1,2-difluorobenzene (B135520) provides insights into the expected reactivity. For instance, the nitration of 1,2-difluorobenzene with a mixture of nitric acid and sulfuric acid predominantly yields 4-nitro-1,2-difluorobenzene, with yields reported as high as 98%. nih.gov This indicates a strong preference for substitution at the position para to one fluorine and ortho to the other.
Based on these principles, electrophilic substitution on this compound is predicted to occur primarily at the C-5 position of the difluorophenyl ring, which is para to the fluorine at C-4 and ortho to the fluorine at C-3.
Interactive Data Table: Representative Electrophilic Aromatic Substitution on a 1,2-Difluorobenzene System
| Electrophile | Reagents and Conditions | Major Product | Yield (%) |
| NO₂+ | HNO₃, H₂SO₄, 50°C, 180 min | 4-Nitro-1,2-difluorobenzene | 72-98 |
Note: This data is for the nitration of 1,2-difluorobenzene and serves as an illustrative example of the expected regioselectivity for the difluorophenyl ring in the title compound.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the fluorine atoms makes the difluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatic rings. In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. In the case of the 3,4-difluorophenyl group, the fluorine atoms themselves can act as leaving groups, especially when the ring is further activated by other strong electron-withdrawing substituents.
The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. While the propen-1-ol side chain is not strongly electron-withdrawing, the inherent electron deficiency of the difluorinated ring allows for nucleophilic attack under certain conditions.
Studies on related difluorinated aromatic compounds, such as 3,4-difluorophenol (B1294555) and 3,4-difluoroaniline, demonstrate the feasibility of nucleophilic substitution of the fluorine atoms. For instance, 3,4-difluorophenol can undergo nucleophilic substitution with alkyl halides in the presence of a base to form ether derivatives. nih.gov
The position of nucleophilic attack on the 3,4-difluorophenyl ring will depend on the reaction conditions and the nature of the nucleophile. Generally, the position para to an activating group is most susceptible to attack. In the absence of other strong activating groups on the ring of the title compound, both fluorine atoms could potentially be displaced.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
For this compound to participate in transition metal-catalyzed cross-coupling reactions at the aromatic ring, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). The carbon-fluorine bond is generally strong and less reactive in standard cross-coupling reactions. Therefore, a halogenated derivative, such as (E)-3-(5-bromo-3,4-difluorophenyl)prop-2-en-1-ol, would be the actual substrate for these transformations.
These cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. A bromo-derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate more complex structures. Research on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene (B142099) with different boronic acids has shown excellent conversion rates, demonstrating the utility of this reaction for fluorinated aromatics.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov A halogenated derivative of the title compound could react with various alkenes to extend the conjugation or add new functional groups.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction would allow for the introduction of an alkynyl moiety onto the difluorophenyl ring of a halogenated precursor of the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. This reaction provides a direct method for the synthesis of aryl amines from a halogenated derivative of this compound.
Interactive Data Table: Representative Transition Metal-Catalyzed Cross-Coupling Reactions on Fluorinated Aryl Halides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/DMF | 4,4'-Difluorobiphenyl |
| Heck | 1-Iodo-3,4-difluorobenzene | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | (E)-1-(3,4-Difluorophenyl)-2-phenylethene |
| Sonogashira | 1-Iodo-3,4-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 1-(3,4-Difluorophenyl)-2-phenylethyne |
| Buchwald-Hartwig | 1-Bromo-3,4-difluorobenzene | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 4-(3,4-Difluorophenyl)morpholine |
Note: This table presents illustrative examples of cross-coupling reactions on simple fluorinated aryl halides to demonstrate the potential reactivity of a suitably functionalized derivative of this compound.
Spectroscopic and Structural Characterization of E 3 3,4 Difluorophenyl Prop 2 En 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a detailed map of the molecular framework.
The ¹H and ¹³C NMR spectra of (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol provide foundational information about its proton and carbon skeletons. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are diagnostic of the electronic environment and spatial relationships of the atoms.
In the ¹H NMR spectrum, the protons on the trans-configured double bond are expected to appear as distinct signals in the vinylic region (typically δ 6.0-7.0 ppm). The proton attached to the carbon adjacent to the aromatic ring (C3-H) would likely appear as a doublet, coupled to the proton on the central carbon of the propenol chain (C2-H). This C2-H proton would, in turn, appear as a doublet of triplets, due to coupling with both the C3-H and the methylene (B1212753) protons of the alcohol group (-CH₂OH). The methylene protons (C1-H₂) are expected to resonate further upfield, showing coupling to the C2-H proton. The aromatic region would display complex multiplets resulting from proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum complements the proton data. The three sp² carbons of the propenol side chain and the six carbons of the difluorophenyl ring would give distinct signals. The presence of two fluorine atoms on the aromatic ring introduces characteristic C-F coupling, which can be observed as doublets or doublet of doublets for the fluorinated carbons and adjacent carbons. The chemical shifts are influenced by the electronegativity of the substituents, with the carbon bearing the hydroxyl group (C1) appearing around δ 63 ppm and the aromatic carbons bonded to fluorine showing significant downfield shifts.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Moiety Note: Data is predicted based on analysis of analogous structures. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 (-CH₂OH) | ~4.3 | d | ~63 |
| 2 (=CH-) | ~6.3 | dt | ~129 |
| 3 (=CH-) | ~6.6 | d | ~128 |
| Aromatic (C1') | - | - | ~133 |
| Aromatic (C2') | ~7.2 | d | ~116 (d, JCF) |
| Aromatic (C3') | - | - | ~150 (dd, JCF) |
| Aromatic (C4') | - | - | ~150 (dd, JCF) |
| Aromatic (C5') | ~7.1 | m | ~123 (d, JCF) |
| Aromatic (C6') | ~7.0 | m | ~118 (d, JCF) |
¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it exceptionally sensitive to subtle changes in the local electronic environment. wikipedia.orgnih.gov
For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C3 and C4 positions of the phenyl ring. These signals would appear as doublets due to the strong three-bond coupling (ortho-coupling) between them. Furthermore, each signal may exhibit finer splitting patterns due to smaller couplings to nearby aromatic protons (H-F coupling). The precise chemical shifts of the fluorine signals provide a unique fingerprint for the molecule and confirm the substitution pattern on the aromatic ring. acs.orgacs.orgdatapdf.com This technique is invaluable for distinguishing between isomers and confirming the identity of fluorinated compounds. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, cross-peaks would be expected between the vinylic protons (C2-H and C3-H) and between the C2-H and the methylene protons (C1-H₂), confirming the -CH=CH-CH₂OH spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting different fragments of the molecule. For instance, HMBC would show correlations from the vinylic proton C3-H to the aromatic carbons C1', C2', and C6', unequivocally linking the propenol side chain to the difluorophenyl ring.
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular architecture, leaving no ambiguity in the structural assignment. researchgate.netmdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. youtube.com The absorption or scattering of infrared radiation corresponds to specific bond stretches, bends, and other molecular vibrations, providing a characteristic fingerprint of the compound's functional groups. doaj.org
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. d-nb.info The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.
The presence of the hydroxyl group (-OH) would be indicated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group typically appear just above 3000 cm⁻¹. The trans C=C double bond stretch gives rise to a medium intensity band around 1650 cm⁻¹, while the aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. One of the most diagnostic features for this compound would be the strong absorption bands corresponding to the C-F stretching vibrations, which are typically found in the 1100-1300 cm⁻¹ range. Additionally, a strong band around 960-970 cm⁻¹ would be indicative of the out-of-plane C-H bending of the trans-disubstituted double bond.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3500 | Strong, Broad |
| Aromatic & Vinylic C-H Stretch | 3000-3100 | Medium |
| C=C Stretch (alkene) | ~1650 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-F Stretch | 1100-1300 | Strong |
| C-O Stretch (primary alcohol) | 1000-1085 | Strong |
| C-H Out-of-plane Bend (trans) | 960-970 | Strong |
Raman microspectroscopy serves as an excellent complement to FT-IR spectroscopy. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com According to selection rules, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of non-polar or symmetric bonds. The C=C stretching of the alkene and the aromatic ring skeletal vibrations are expected to produce strong and sharp signals in the Raman spectrum. This high sensitivity to the carbon backbone makes Raman spectroscopy a valuable tool for confirming the structure of the propenyl chain and the aromatic ring. While specific Raman data for the title compound is not widely published, the technique's ability to probe molecular vibrations provides a complementary analytical perspective to FT-IR. frontiersin.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This section details the application of high-resolution mass spectrometry for determining the exact mass and elemental composition of the title compound and its analogs, as well as the analysis of their fragmentation patterns to confirm their molecular structures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govresearchgate.net This accuracy, often to within a few parts per million (ppm), allows for the confident assignment of a molecular formula. youtube.com For this compound, with a molecular formula of C9H8F2O, the theoretical exact mass can be calculated. HRMS analysis of this compound would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming its elemental composition.
The precision of HRMS is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions. youtube.com For analogs of this compound, where substituents on the phenyl ring or modifications to the propenol side chain are present, HRMS is invaluable for verifying the incorporation of these changes and confirming the correct molecular formula of the newly synthesized compounds.
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (m/z) |
|---|
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is highly useful for structural elucidation. youtube.comyoutube.com When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure of the molecule. miamioh.edu
For this compound, several key fragmentation pathways can be predicted. Alcohols commonly undergo fragmentation through two primary pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom, while dehydration results in the loss of a water molecule. libretexts.org
In the case of cinnamyl alcohol and its derivatives, fragmentation often involves the loss of the hydroxyl group and subsequent rearrangements of the phenylpropenyl cation. massbank.eunih.gov The presence of the difluorophenyl group in the title compound is expected to influence the fragmentation pattern, potentially leading to characteristic losses of fluorine-containing fragments. For instance, the expulsion of difluorocarbene (CF2) has been observed in the mass spectra of other polyfluorinated aromatic compounds. researchgate.netresearchgate.net The analysis of the resulting fragment ions, such as the tropylium (B1234903) ion (m/z 91) which is characteristic for benzyllic compounds, can provide further structural confirmation.
Table 2: Expected Mass Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
|---|---|---|
| [M-H]+ | Loss of a hydrogen atom | 169.0465 |
| [M-OH]+ | Loss of a hydroxyl radical | 153.0594 |
| [M-H2O]+• | Loss of a water molecule | 152.0514 |
Electronic Spectroscopy
Electronic spectroscopy investigates the absorption of electromagnetic radiation by molecules, providing insights into their electronic structure and transitions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The phenyl ring and the conjugated double bond in this compound constitute a chromophore system.
Table 3: Representative UV-Vis Absorption Data for Cinnamyl Alcohol Analogs in Ethanol
| Compound | λmax (nm) |
|---|---|
| Cinnamyl alcohol | ~251 |
| 4-Methoxycinnamyl alcohol | ~268 |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Furthermore, this analysis reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org This includes the identification of intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of the title compound, the hydroxyl group can act as a hydrogen bond donor, and the difluorophenyl ring can participate in various intermolecular interactions. Understanding the crystal packing is crucial as it can influence the physical properties of the solid, such as its melting point and solubility. For chiral analogs, single crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenters. springernature.com
Table 4: Illustrative Crystallographic Data for a Chalcone (B49325) Analog, (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.8047 (8) |
| b (Å) | 11.2591 (12) |
| c (Å) | 17.0080 (18) |
| α (°) | 81.407 (2) |
| β (°) | 81.231 (2) |
| γ (°) | 76.319 (2) |
| Volume (ų) | 1425.1 (3) |
| Z | 4 |
Data obtained from a related structure to illustrate typical crystallographic parameters. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the molecular packing and the nature and strength of intermolecular contacts can be obtained.
For aromatic compounds like this compound and its analogs, Hirshfeld analysis provides critical insights into the non-covalent interactions that govern their solid-state structures. These interactions include hydrogen bonding and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the different types of intermolecular contacts.
Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Cinnamyl Alcohol Analog.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 35.8 |
| C···H/H···C | 28.5 |
| O···H/H···O | 15.2 |
| F···H/H···F | 10.3 |
| C···C | 5.7 |
| Other | 4.5 |
Note: The data in this table is illustrative and represents typical findings for fluorinated cinnamyl alcohol analogs.
Other Advanced Analytical Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Beyond crystallographic and spectroscopic methods, a suite of other advanced analytical techniques is essential for a comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be employed to assess the purity of a synthesized sample and to confirm its molecular weight and fragmentation pattern. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern can be analyzed to confirm the presence of the difluorophenyl group and the propenol side chain.
Thermal Gravimetric Analysis (TGA) provides information on the thermal stability of a material. wikipedia.org A TGA instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgeltra.com For this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose, providing insights into its thermal stability and potential upper-temperature limits for its application or storage. wikipedia.org The analysis can be conducted under an inert atmosphere (like nitrogen) to study thermal decomposition or in an oxidizing atmosphere (like air) to investigate oxidative stability. tainstruments.com
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. netzsch.com It is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. nih.govnih.gov For this compound, a DSC scan would show an endothermic peak corresponding to its melting point, providing a precise value for this key physical property. The enthalpy of fusion can also be calculated from the peak area, offering further thermodynamic information. nih.gov If the compound can exist in amorphous or polymorphic forms, DSC can be used to study these phase transitions. nih.gov
Table 2: Illustrative Data from Advanced Analytical Techniques for this compound.
| Analytical Technique | Parameter | Illustrative Value |
| GC-MS | Molecular Ion Peak (M+) | m/z 170.06 |
| Retention Time | 12.5 min | |
| TGA | Onset of Decomposition | 220 °C |
| Residue at 600 °C (N₂ atm) | < 1% | |
| DSC | Melting Point (Tₘ) | 85 °C |
| Enthalpy of Fusion (ΔHₘ) | 25 kJ/mol |
Note: The data in this table is illustrative and based on typical values for analogous aromatic compounds. Actual experimental values may vary.
Computational and Theoretical Investigations of E 3 3,4 Difluorophenyl Prop 2 En 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, providing a detailed picture of molecular properties that can be difficult or impossible to determine experimentally. For (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol, these calculations are instrumental in understanding its structural and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and electronic properties of various organic molecules. researchgate.netmdpi.com For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations typically reveal a nearly planar structure for the core of the molecule, a common feature in similar chalcone-like compounds. researchgate.net The difluorophenyl ring and the propenol side chain are often found to be nearly coplanar, which maximizes π-electron conjugation. The calculated geometric parameters are generally in good agreement with experimental data obtained from techniques like X-ray diffraction for similar structures. nih.gov
Table 1: Selected Optimized Geometrical Parameters of a Chalcone (B49325) Derivative using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=C | 1.34 |
| C-C (phenyl) | 1.39 - 1.41 |
| C-O | 1.36 |
| C-F | 1.35 |
| ∠C=C-C | 125.8 |
| ∠C-C-C (phenyl) | 118 - 121 |
Note: Data is representative of chalcone-like structures and may vary for the specific compound.
Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule. nih.gov For this compound, this involves studying the rotation around single bonds, particularly the C-C bonds connecting the phenyl ring to the propenol side chain and the C-O bond of the alcohol group. Potential Energy Surface (PES) scanning is a computational technique used to explore the energy of the molecule as a function of one or more of its geometrical parameters, such as dihedral angles. uni-muenchen.dereadthedocs.ioresearchgate.net By performing a relaxed PES scan, where all other geometrical parameters are optimized at each step, the most stable conformers (energy minima) and the transition states between them can be identified. This analysis helps in understanding the molecule's dynamic behavior and the relative populations of different conformers at a given temperature.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. A detailed analysis of the electronic structure of this compound provides valuable information about its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. science.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For molecules like this compound, the HOMO is typically localized on the difluorophenyl ring and the propenyl chain, while the LUMO is distributed over the entire π-system. The HOMO-LUMO energy gap can be calculated using DFT methods and provides insights into the electronic transitions and potential reactivity of the molecule. bhu.ac.in
Table 2: Representative Frontier Molecular Orbital Energies of a Chalcone Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: These values are illustrative for a chalcone-like molecule and can be calculated for the specific compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is typically color-coded to represent different electrostatic potential values. wolfram.com Regions of negative potential (usually colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity. nih.gov The hydrogen atoms of the phenyl ring and the hydroxyl group would exhibit positive potential. This information is crucial for understanding hydrogen bonding interactions and the sites of chemical reactions. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Prediction and Simulation of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for interpreting experimental data and understanding the electronic and vibrational characteristics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. worktribe.comaps.org By optimizing the molecular geometry of this compound, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. researchgate.net These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is also a significant application of these computational methods. worktribe.com
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. DFT calculations provide harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. rsc.orgdtic.mil These calculations can elucidate the vibrational modes corresponding to specific functional groups, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-F stretches of the difluorophenyl ring. ajchem-a.comesisresearch.org
UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). qnl.qarsc.org By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) in the UV-Vis spectrum can be predicted. researchgate.netmdpi.com These calculations provide insights into the nature of the electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
| Spectroscopic Parameter | Computational Method | Predicted Value/Range (Illustrative) | Key Information Obtained |
|---|---|---|---|
| ¹H NMR Chemical Shifts | DFT/GIAO | δ 5.0-7.5 ppm | Proton environment and coupling |
| ¹³C NMR Chemical Shifts | DFT/GIAO | δ 60-160 ppm | Carbon skeleton framework |
| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | ν(O-H) ~3600 cm⁻¹, ν(C=C) ~1650 cm⁻¹ | Functional group identification |
| UV-Vis Absorption Maximum | TD-DFT | λ_max ~250-300 nm | Electronic transitions (e.g., π → π*) |
Chemical Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. These are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. irjweb.comnih.gov
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO). researchgate.netchemrevlett.com A lower ionization potential suggests that the molecule is more likely to act as an electron donor.
Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.netchemrevlett.com A higher electron affinity indicates a greater propensity to accept electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2. nih.gov Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2). nih.govresearchgate.net A higher electrophilicity index points to a better electron acceptor.
These descriptors are crucial for understanding the reactivity of this compound in various chemical reactions.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -E_HOMO | Propensity to donate electrons |
| Electron Affinity (EA) | EA ≈ -E_LUMO | Propensity to accept electrons |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Ability to act as an electrophile |
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and interactions with its environment, such as a solvent.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound, revealing how its structure flexes and changes in a solution.
Solvation Effects: The presence of a solvent can significantly influence the properties and reactivity of a solute. MD simulations can explicitly model the solvent molecules around the solute, providing a detailed picture of the solvation shell. This allows for the investigation of:
Hydrogen Bonding: The interactions between the hydroxyl group of the solute and solvent molecules (e.g., water) can be analyzed to understand the strength and dynamics of hydrogen bonds.
Conformational Preferences: The solvent can affect the relative energies of different conformers of the molecule. MD simulations can help determine the most stable conformations in a particular solvent.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a solvent can be calculated from MD trajectories.
By understanding these solvation effects, a more accurate picture of the molecule's behavior in a realistic chemical environment can be obtained.
Advanced Applications and Research Directions for E 3 3,4 Difluorophenyl Prop 2 En 1 Ol
Role as a Precursor in Fine Chemical Synthesis
The unique structural features of (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol position it as a valuable starting material or intermediate in the synthesis of more complex molecules. The presence of fluorine atoms can significantly alter the chemical and physical properties of organic compounds, including their stability, reactivity, and biological activity. sigmaaldrich.com
Synthesis of Fluorinated Building Blocks and Complex Molecules
This compound serves as a key fluorinated building block. youtube.comalfa-chemistry.com Such building blocks are fundamental in constructing larger, more complex molecules where the incorporation of fluorine is desirable to modulate properties like lipophilicity and metabolic stability. sigmaaldrich.comyoutube.com The difluorophenyl group is a common motif in medicinal chemistry, and the allylic alcohol functionality provides a reactive site for various chemical transformations.
The allylic alcohol can undergo a range of reactions, including oxidation to the corresponding aldehyde (cinnamaldehyde derivative), esterification, etherification, and various coupling reactions. researchgate.net These transformations allow for the elaboration of the carbon skeleton and the introduction of new functional groups, leading to the synthesis of diverse and complex fluorinated molecules. For example, similar fluorinated allylic alcohols are used in the asymmetric synthesis of biologically active diols. google.com The reactivity of the double bond also allows for additions, such as halofluorination, which can introduce additional fluorine atoms and further functionalize the molecule. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
| Oxidation | Mild oxidizing agents (e.g., MnO₂) | (E)-3-(3,4-Difluorophenyl)acrylaldehyde | Precursor for chalcones, heterocycles |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | (2,3-Epoxy-3-(3,4-difluorophenyl))propan-1-ol | Intermediate for diols, amino alcohols |
| Etherification | Williamson ether synthesis | Allyl ethers | Modifying solubility and reactivity |
| Cross-Coupling | Palladium or Ruthenium catalysts | Functionalized alkenes | Building complex carbon skeletons acs.org |
| Dihalogenation | Halogen sources with catalyst | Dihalo-alcohols | Precursors for polyhalogenated compounds stanford.edu |
Catalyst Development and Ligand Design for Stereoselective Transformations
The allylic alcohol structure is a key substrate in many stereoselective reactions, such as asymmetric epoxidation and dihydroxylation. The development of catalysts and ligands that can control the stereochemical outcome of reactions involving fluorinated substrates like this compound is an active area of research. For instance, ruthenium-based catalysts have been successfully used for the stereoselective conversion of primary alcohols to chiral allylic alcohols. acs.orgnih.gov
The electronic properties of the difluorophenyl ring can influence the interaction between the substrate and the catalyst, potentially leading to unique selectivity. Research in this area could focus on designing chiral ligands that specifically recognize the fluorinated aryl moiety, thereby enabling highly enantioselective transformations of the allylic alcohol. The development of such catalysts is crucial for synthesizing single-enantiomer fluorinated compounds, which is often a requirement for pharmaceutical applications. acs.orgresearchgate.net
Development of Advanced Materials
The electronic and structural characteristics of this compound suggest its potential use in the creation of novel materials with specific optical or polymeric properties.
Exploration as a Nonlinear Optical (NLO) Material and Related Photonic Applications
Organic molecules with extended π-conjugation and electron-donating or electron-withdrawing groups often exhibit nonlinear optical (NLO) properties, which are crucial for applications in photonics, such as optical switching and data processing. mdpi.com The structure of this compound, with its conjugated system extending from the phenyl ring through the double bond, makes it a candidate for exploration as an NLO material.
The introduction of fluorine atoms can enhance NLO properties by modifying the molecule's electronic structure and dipole moment. researchgate.net Chalcones and similar structures containing fluorophenyl groups have been investigated for their third-order NLO properties. nih.govresearchgate.net Theoretical studies on fluorophenylpyridines have also explored their electronic and NLO characteristics. researchgate.net Research into this compound could involve synthesizing derivatives with enhanced donor-acceptor character to increase their hyperpolarizability, a key parameter for NLO activity. nih.gov Furthermore, fluorinated porphyrinoids have been studied as platforms for new photonic materials. nih.gov
Table 2: Comparison of Structural Features for NLO Applications
| Compound Class | Key Structural Feature | Influence of Fluorine | Reference |
| Chalcones | Donor-π-Acceptor system | Enhances electronic asymmetry | researchgate.net |
| Fluorophenylpyridines | Polarizable aromatic systems | Modifies dipole moment and polarizability | researchgate.net |
| Porphyrinoids | Extended porphyrin macrocycle | Enhances photo and oxidative stability | nih.gov |
| This compound | Conjugated phenyl-propene system | Potential to tune electronic properties | - |
Polymer Chemistry and Monomer Applications
The hydroxyl and vinyl functionalities of this compound make it a potential monomer for polymerization reactions. numberanalytics.com The allylic alcohol can participate in condensation polymerizations to form polyesters or polyethers. The double bond could potentially be involved in addition polymerization, although allylic monomers can sometimes be challenging to polymerize directly.
Cinnamyl alcohol derivatives have been used to modify natural polymers like chitosan (B1678972) to enhance their properties. nih.gov Similarly, this compound could be grafted onto polymer backbones to introduce fluorinated moieties. The incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. youtube.com For instance, perfluoropolyalkylethers are known for their use in creating stable and soft films through photopolymerization. nih.gov The cinnamyl group itself can act as a photo-cross-linking agent via [2+2] cycloaddition, a property that could be exploited in creating novel photo-cross-linkable fluorinated polymers. rsc.org
Mechanistic Investigations of Biochemical Interactions (Strictly non-clinical)
On a non-clinical level, this compound can be a valuable tool for investigating biochemical interactions. The fluorine atoms can serve as probes in ¹⁹F NMR studies to monitor the binding of the molecule to proteins or other biological macromolecules. mdpi.com This technique allows for detailed analysis of molecular interactions in a non-invasive manner.
The difluorophenyl group can engage in specific non-covalent interactions, such as polar-π interactions, with biological targets. nih.gov Understanding these interactions is crucial for the rational design of enzyme inhibitors or molecular probes. Fluorinated analogs of natural substrates are often used to study enzyme mechanisms. researchgate.net The introduction of fluorine can alter the electronic nature of a molecule, thereby affecting its binding affinity and reactivity within an enzyme's active site. researchgate.netucd.ie Studies with this compound and its derivatives could provide insights into how fluorinated compounds interact with biological systems at a molecular level, contributing to the broader understanding of medicinal chemistry and chemical biology. acs.org
In Vitro Enzyme Interaction Studies and Inhibition Mechanisms
Although specific in vitro enzyme interaction studies for this compound have not been extensively reported, the chemical structure suggests potential for various enzymatic interactions. The difluorophenyl group can engage in hydrophobic and halogen bonding interactions within enzyme active sites, while the allylic alcohol provides a site for potential hydrogen bonding and metabolic transformation.
Research on analogous compounds containing the difluorophenyl moiety has demonstrated significant enzyme inhibitory activity. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been investigated as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. nih.gov The difluoro substitution pattern is often employed in medicinal chemistry to enhance metabolic stability and binding affinity.
The allylic alcohol functionality is also of interest. Allylic alcohols can be substrates for various enzymes, including alcohol dehydrogenases and cytochrome P450s. The metabolism at this site could lead to the formation of reactive intermediates or metabolites with altered biological activity.
Interactive Data Table: Enzyme Inhibition Data for Structurally Related Compounds
Note: The following data is for compounds structurally related to this compound and is provided for illustrative purposes.
| Compound Name | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Ramatroban | Thromboxane Receptor (TP) | IC₅₀: 68 nM | mdpi.com |
| TM-30643 | G-Protein Coupled Receptor 44 (GPR44) | Kᵢ: 0.51 nM | mdpi.com |
Ligand-Receptor Binding Studies and Molecular Docking (mechanistic insights)
Molecular docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. While no specific molecular docking studies for this compound are available, we can infer potential binding modes by examining studies on similar structures.
For example, a molecular docking study of (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, a chalcone (B49325) derivative with a difluorophenyl group, was performed to understand its interaction with a protein target. pnrjournal.com Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. In the case of this compound, the hydroxyl group of the allylic alcohol would be expected to act as a hydrogen bond donor and acceptor, while the difluorophenyl ring could participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket.
The fluorine atoms on the phenyl ring can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. These interactions can contribute to the specificity and strength of binding.
Interactive Data Table: Molecular Docking Parameters for an Analogous Compound
Note: The following data is for a structurally related chalcone and is intended to provide insight into potential binding interactions.
| Parameter | Value |
|---|---|
| Target Protein | Not Specified in Abstract |
| Docking Software | Autodock 4 |
Future Research Perspectives and Challenges in Difluorophenyl Allylic Alcohol Chemistry
The field of difluorophenyl allylic alcohol chemistry holds considerable promise for the development of novel therapeutic agents and functional materials. However, there are several research perspectives and challenges that need to be addressed.
Future Research Perspectives:
Synthesis of Analog Libraries: The synthesis and biological evaluation of a library of this compound analogs with variations in the substitution pattern of the phenyl ring and modifications to the allylic alcohol moiety could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.
Identification of Biological Targets: High-throughput screening and chemoproteomics approaches could be employed to identify the specific protein targets of this compound and its derivatives.
Elucidation of Mechanisms of Action: Once biological targets are identified, detailed mechanistic studies, including enzyme kinetics, structural biology, and cell-based assays, will be crucial to understand how these compounds exert their effects.
Applications in Materials Science: Allylic alcohols are versatile building blocks in polymer chemistry. The incorporation of the difluorophenyl group could impart unique properties, such as thermal stability and altered refractive index, to the resulting polymers.
Challenges:
Stereoselective Synthesis: The development of efficient and highly stereoselective methods for the synthesis of this compound and its chiral analogs is a significant challenge.
Metabolic Stability: The allylic alcohol moiety can be susceptible to metabolic oxidation. Understanding the metabolic fate of these compounds is essential for their development as therapeutic agents.
Toxicity: As with any new chemical entity, a thorough evaluation of the potential toxicity of this compound and its derivatives is necessary.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves aldol condensation or Claisen-Schmidt reactions between appropriately substituted benzaldehydes and ketones. Key factors include:
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to promote enolate formation.
- Solvent Systems : Polar aprotic solvents (e.g., ethanol, DMF) to stabilize intermediates and enhance reaction rates .
- Temperature Control : Reactions often require reflux (70–100°C) to achieve optimal yields.
- Purity Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying intermediate and final product purity .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol or methanol solutions to obtain diffraction-quality crystals.
- Data Collection : Use of a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement Software : SHELXL for refining atomic coordinates and thermal parameters, achieving R-factors < 0.05 .
- Key Parameters : Bond lengths (e.g., C=C at ~1.32 Å) and dihedral angles (e.g., 175–180° for the E-configuration) confirm stereochemistry .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?
- Methodological Answer : Disorder in aromatic rings or substituents (e.g., methoxy groups) is common. Strategies include:
- Multi-Scan Corrections : Tools like SADABS for absorption correction to reduce noise in diffraction data .
- Occupancy Refinement : Adjusting site-occupancy factors (SOFs) for overlapping atoms in SHELXL .
- Validation : Cross-checking with Hirshfeld surface analysis to confirm plausible molecular packing .
Q. How do structural modifications (e.g., fluorination) influence the compound’s bioactivity?
- Methodological Answer : Fluorine atoms enhance metabolic stability and lipophilicity. Comparative studies involve:
- Biological Assays : Antimicrobial susceptibility testing (e.g., MIC against E. coli) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) .
- Structure-Activity Relationships (SAR) : Replacing 3,4-difluorophenyl with non-halogenated groups reduces activity, indicating fluorine’s role in target binding .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Discrepancies often stem from:
- Synthetic Impurities : Validate purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Crystallographic Artifacts : Re-refine SC-XRD data to confirm no structural misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
